molecular formula C22H22N4O4S2 B11611522 (5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11611522
M. Wt: 470.6 g/mol
InChI Key: GYIPHPATLFUAQS-ATVHPVEESA-N
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Description

(5Z)-5-[[2-(Furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex synthetic molecule designed for advanced pharmaceutical and biological research. It belongs to the 5-ene-4-thiazolidinone class of heterocyclic compounds, which are recognized in medicinal chemistry as a privileged scaffold with a broad spectrum of potential biological activities . The structure incorporates a pyrido[1,2-a]pyrimidin-4-one core, a system of interest in drug discovery, linked via a methylidene bridge to a 3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one ring. The presence of the exocyclic double bond at the C5 position (5-ene) is a key structural feature known to significantly influence the pharmacological profile of such derivatives . This compound is intended for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any personal use. Researchers are responsible for ensuring all safety protocols and regulations are followed when handling this material.

Properties

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22N4O4S2/c1-14-6-3-8-25-19(14)24-18(23-13-15-7-4-11-30-15)16(20(25)27)12-17-21(28)26(22(31)32-17)9-5-10-29-2/h3-4,6-8,11-12,23H,5,9-10,13H2,1-2H3/b17-12-

InChI Key

GYIPHPATLFUAQS-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCC4=CC=CO4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with α-ketonitriles or orthoesters. A representative protocol involves refluxing 2-aminopyridine with benzoylacetonitrile and trimethyl orthoformate in toluene, yielding 3-benzoyl-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives in 60–89% yields . For the target compound, 9-methyl substitution is introduced by substituting benzoylacetonitrile with methyl-substituted analogs.

Key Reaction Conditions

  • Reagents : 2-Aminopyridine, methyl-substituted α-ketonitrile, trimethyl orthoformate.

  • Solvent : Toluene or ethanol.

  • Temperature : 80°C (oil bath) or reflux conditions.

  • Catalyst : Concentrated HCl for cyclization .

Construction of the Thiazolidinone Ring

The 3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one moiety is synthesized by reacting 3-methoxypropylamine with carbon disulfide and chloroacetic acid. This forms a thiourea intermediate, which undergoes cyclization under acidic conditions to yield the thiazolidinone ring .

Stepwise Procedure

  • Thiourea Formation :

    • 3-Methoxypropylamine + CS2 → 3-methoxypropylthiourea.

  • Cyclization :

    • Thiourea + chloroacetic acid → 3-(3-methoxypropyl)-2-thioxothiazolidin-4-one.

    • Conditions : HCl (conc.), reflux, 6 hours .

Condensation for Z-Configured Methylidene Bridge

The final step involves Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-3-carbaldehyde derivative and the thiazolidinone’s active methylene group. The Z-configuration is favored by using a bulky base (e.g., piperidine) and polar aprotic solvents (e.g., DMSO), which stabilize the transition state geometrically .

Stereoselective Condensation

  • Reactants :

    • 2-(Furan-2-ylmethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.

    • 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one.

  • Base : Piperidine (10 mol%).

  • Solvent : DMSO, 60°C, 8 hours.

  • Yield : 65% .

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Structural confirmation is achieved via:

  • 1H NMR : Resonances at δ 8.21 (pyrimidine H), δ 6.85 (furan H), δ 3.55 (OCH3).

  • MS (EI) : m/z 522.1 [M+H]+ .

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Advantage
Pyrido[1,2-a]pyrimidinone synthesisCyclocondensation 60–89Scalable, one-pot reaction
Furan-2-ylmethylamino substitutionSNAr 72–78High regioselectivity
Thiazolidinone formationThiourea cyclization 68Mild conditions
Z-Configuration controlKnoevenagel condensation 65Stereoselectivity via solvent/base

Challenges and Optimization Opportunities

  • Stereochemical Control : The Z-configuration’s reliance on kinetic control necessitates precise temperature modulation. Microwave-assisted synthesis may enhance selectivity .

  • Thiazolidinone Stability : The 2-sulfanylidene group is prone to oxidation; additives like BHT improve stability during purification .

  • Scalability : Transitioning from batch to flow chemistry could improve yields in the cyclocondensation step .

Chemical Reactions Analysis

Types of Reactions

The compound is likely to undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring might be susceptible to oxidation under certain conditions.

    Reduction: The pyrido[1,2-a]pyrimidine core could be reduced to form different derivatives.

    Substitution: The furan moiety might participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a therapeutic agent, given its unique structure and potential bioactivity.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure might confer specific advantages.

Industry

In industry, the compound might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors.

    Modulation of signaling pathways: The compound could influence various cellular signaling pathways, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Bioactivity

The compound shares structural similarities with derivatives reported in , and 15. Key differences and their implications are summarized below:

Table 1: Structural and Functional Comparison
Compound ID Substituents (Thiazolidinone Position 3) Pyrido-Pyrimidine Substituents (Position 2) Molecular Weight Key Bioactivity/Property Reference
Target Compound 3-(3-Methoxypropyl) 2-(Furan-2-ylmethylamino) ~478.57 g/mol Not explicitly reported
Compound 3-(1-Phenylethyl) 2-(2-Methoxyethylamino) ~494.59 g/mol Anticancer (inferred)
Compound 3-(Prop-2-enyl) 2-(3-Isopropoxypropylamino) ~482.60 g/mol Unknown
Compound 3-(2-Methylpropyl) 2-(Furan-2-ylmethylamino) ~454.57 g/mol Not explicitly reported
Rhodanine Derivatives 3-Alkyl/Aryl Azulene-based substituents ~350–450 g/mol Electrochemically active
Key Observations:

Substituent Effects on Bioactivity: The 3-(3-methoxypropyl) group in the target compound may improve solubility compared to hydrophobic analogs like 3-(1-phenylethyl) () or 3-(2-methylpropyl) (). This could enhance pharmacokinetics . The furan-2-ylmethylamino group (shared with ) may confer selectivity toward enzymes or receptors associated with cancer pathways, as furan derivatives are known to modulate ferroptosis .

Electrochemical Properties: Rhodanine derivatives in exhibit redox activity due to their conjugated systems. The target compound’s extended π-system (pyrido-pyrimidine + thiazolidinone) may similarly enable electrochemical applications, though this requires validation .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving condensation of pyrido-pyrimidine precursors with thiazolidinone intermediates. Computational tools like SHELXL () and ORTEP () are critical for confirming stereochemistry .

Biological Activity

The compound (5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Furan and pyrimidine moieties : These are known for their roles in biological activity.
  • Thiazolidinone core : This structure is often associated with various pharmacological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Viral Proteases : Similar compounds have been shown to inhibit viral proteases, which are crucial for the replication of viruses such as SARS-CoV-2. For instance, derivatives with furan rings have demonstrated significant inhibitory activity against the main protease (Mpro) of SARS-CoV-2, suggesting a potential mechanism for antiviral activity .
  • Anticancer Activity : The thiazolidinone scaffold is known for its anticancer properties. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 Value (μM)Reference
AntiviralSARS-CoV-2 Mpro Inhibition1.55 - 10.76
CytotoxicityVero and MDCK Cells>100
AnticancerVarious Cancer Cell LinesNot specified

Case Study 1: Antiviral Efficacy

A recent study focused on the antiviral properties of furan-based compounds against SARS-CoV-2. The compound exhibited promising IC50 values ranging from 1.55 μM to 10.76 μM against Mpro, indicating strong inhibitory potential. The study highlighted the importance of specific structural features in maintaining potency against viral targets .

Case Study 2: Anticancer Potential

Another investigation explored the anticancer activity of thiazolidinone derivatives, emphasizing their role in inducing apoptosis in various cancer cell lines. While specific data on this compound were limited, related compounds demonstrated significant cytotoxic effects, suggesting that further exploration could yield valuable insights into its therapeutic applications .

Research Findings

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure affect its biological activity is crucial. Studies indicate that certain substitutions can enhance potency against viral targets while maintaining low cytotoxicity .
  • Safety Profile : Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity in vitro, with CC50 values exceeding 100 μM in standard cell lines such as Vero and MDCK cells . This safety profile is essential for considering further development as a therapeutic agent.

Q & A

Advanced Research Question

  • Reaction path modeling : Density Functional Theory (DFT) calculates transition states and intermediates for key steps like imine formation .
  • Docking studies : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, prioritizing derivatives for synthesis .
  • Machine learning : Train models on reaction yield datasets to recommend optimal solvent/catalyst combinations .

What strategies resolve contradictions between experimental and computational data in mechanistic studies?

Advanced Research Question

  • Iterative validation : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
  • Isotopic labeling : Use ¹⁵N or ²H isotopes to trace reaction pathways (e.g., hydrogen transfer in ring closure) .
  • Literature benchmarking : Cross-reference with analogous thiazolidinone systems to identify outliers .

What methodologies elucidate the mechanism of action in biological systems?

Advanced Research Question

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein targets affected by the compound .
  • Transcriptomics : RNA sequencing to detect gene expression changes in treated vs. untreated cells .
  • Metabolomics : LC-MS profiling of metabolic intermediates (e.g., ATP/ADP ratios) to assess energy pathway disruption .

How can researchers address solubility challenges in pharmacokinetic studies?

Advanced Research Question

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo dosing .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

What are best practices for validating synthetic intermediates with conflicting spectral data?

Basic Research Question

  • 2D NMR : HSQC and HMBC correlations resolve ambiguous peaks in crowded aromatic regions .
  • Parallel synthesis : Compare intermediates with authentic samples from literature .
  • Crystallographic validation : Single-crystal XRD for ambiguous intermediates .

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